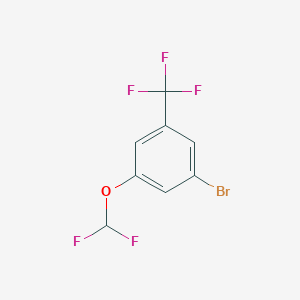

1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5O/c9-5-1-4(8(12,13)14)2-6(3-5)15-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRTUDRFAMWDKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene typically involves:

- Introduction of the trifluoromethyl group on the aromatic ring.

- Installation of the difluoromethoxy substituent.

- Selective bromination at the 1-position.

The key challenge is controlling regioselectivity to avoid poly-substitution or substitution at undesired positions.

Preparation of the Trifluoromethylated Aromatic Core

The trifluoromethyl group (-CF3) is commonly introduced via electrophilic trifluoromethylation or nucleophilic trifluoromethylation methods. These methods often start from a suitably substituted aromatic precursor.

- Electrophilic trifluoromethylation : Using reagents such as Togni’s reagent or Umemoto’s reagent to introduce -CF3 at specific positions.

- Nucleophilic trifluoromethylation : Using trifluoromethyl anion equivalents such as CuCF3 complexes.

While specific literature on the trifluoromethylation step for this compound is limited, the trifluoromethyl group is generally introduced prior to other substitutions to direct subsequent reactions.

Introduction of the Difluoromethoxy Group (-OCF2H)

The difluoromethoxy substituent is less common and requires specialized methods:

Late-stage difluoromethylation techniques : Recent advances reviewed by Sap et al. (2021) highlight methods for installing difluoromethyl groups on oxygen atoms, forming difluoromethoxy groups via difluorocarbene insertion or nucleophilic substitution with difluoromethoxy reagents.

Difluoromethoxy group installation often involves reaction of phenols or aromatic hydroxyl precursors with difluorocarbene precursors or difluoromethylating agents under controlled conditions to achieve selective substitution.

Selective Bromination to Introduce the Bromine Atom

Bromination of fluorinated aromatics is challenging due to potential polybromination and side reactions. Selective mono-bromination is achieved by:

Using N-bromosuccinimide (NBS) as a brominating agent in acidic media, which releases electrophilic bromine (Br+) in a controlled manner.

Performing bromination at low temperatures (0°C to 10°C) to minimize side reactions.

Employing substrates with directing groups such as trifluoromethoxy or difluoromethoxy that influence regioselectivity.

For example, in the preparation of related compounds such as 1-bromo-3-trifluoromethoxybenzene, bromination of trifluoromethoxyaniline derivatives with NBS in acid media followed by deamination yields selective brominated products with high purity and yield.

Representative Preparation Procedure (Adapted from Related Compounds)

Comparative Analysis of Bromination Agents

Notes on Process Optimization

Temperature control is critical during bromination to avoid over-bromination and by-product formation.

Acidic conditions facilitate generation of electrophilic bromine species and improve selectivity.

Purification of intermediates and final product is achieved by crystallization or distillation to reach purity >99.5%.

Use of readily available low-cost reagents such as NBS and sodium nitrite improves economic viability.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value / Condition | Impact on Synthesis |

|---|---|---|

| Bromination agent | NBS | High selectivity, mild conditions |

| Bromination temperature | 0–10°C | Minimizes side reactions |

| Acid medium | Acetic acid or sulfuric acid | Facilitates electrophilic bromination |

| Deamination temperature | 30–60°C | Efficient removal of amino group |

| Difluoromethoxy installation | Difluorocarbene reagents | Requires controlled conditions for selectivity |

| Yield range | 75–90% overall (dependent on step) | High yield achievable with optimized protocol |

Chemical Reactions Analysis

1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions. Common reagents for these reactions include sodium hydride, potassium tert-butoxide, and lithium diisopropylamide.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with strong oxidizing agents like potassium permanganate can introduce additional functional groups, while reduction with agents like lithium aluminum hydride can remove specific substituents.

Coupling Reactions: The presence of the bromine atom makes it suitable for coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules. These reactions typically require palladium catalysts and specific ligands to proceed efficiently.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted benzene derivatives with varied functional groups.

Scientific Research Applications

Applications in Scientific Research

1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene has several notable applications across various scientific disciplines:

Chemistry

This compound serves as a crucial building block in organic synthesis. Its unique structure allows for:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the creation of diverse derivatives.

- Coupling Reactions : It is suitable for reactions like Suzuki-Miyaura and Heck reactions, which are fundamental in forming complex organic molecules. These reactions often require palladium catalysts and specific ligands to proceed efficiently.

Biology

In biological research, this compound is utilized to study:

- Enzyme Inhibition : Its ability to form stable complexes with proteins makes it valuable for investigating enzyme-ligand interactions.

- Therapeutic Development : As a precursor in the synthesis of potential drug candidates targeting specific diseases, it plays a role in medicinal chemistry.

Medicine

The compound is investigated for its potential therapeutic properties, particularly in drug design and development. Its reactivity allows for modifications that can enhance pharmacological profiles.

Industrial Applications

In industry, this compound is used to produce specialty chemicals, including advanced materials and coatings. Its unique chemical properties contribute to the development of high-performance materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through covalent or non-covalent binding. The presence of electronegative fluorine atoms can enhance its binding affinity and specificity for certain molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The reactivity and physical properties of halogenated benzene derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison

Reactivity in Cross-Coupling Reactions

The target compound’s bromine atom is activated for reactions like Mizoroki–Heck or Suzuki couplings due to the electron-withdrawing substituents. Comparisons include:

- 1-Bromo-3-(trifluoromethyl)benzene (): Used in Mizoroki–Heck reactions with acroleine diethyl acetal, yielding coupling products. The absence of -OCF₂H in this analog simplifies regioselectivity but reduces electronic activation compared to the target compound .

- 1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene (): The cyclopropoxy group’s weaker electron withdrawal may necessitate harsher reaction conditions (e.g., higher Pd catalyst loading) compared to the target compound’s -OCF₂H group .

Biological Activity

1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene, a fluorinated aromatic compound, has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H4BrF5O

- Molecular Weight : 291.02 g/mol

- CAS Number : 1417567-27-1

The compound features a bromine atom and multiple fluorinated groups, which enhance its lipophilicity and stability, potentially influencing its biological interactions.

This compound interacts with various biological targets due to its electrophilic nature. The presence of trifluoromethyl groups can enhance binding affinity to specific receptors or enzymes, which may lead to various pharmacological effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain cytochrome P450 enzymes, impacting drug metabolism and leading to altered pharmacokinetics of co-administered drugs.

- Receptor Modulation : Its structure suggests potential interaction with neurotransmitter receptors, which could influence synaptic transmission and neurochemical pathways .

Biological Activities

The biological activities of this compound have been investigated in various contexts:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although specific mechanisms remain to be elucidated.

- Anticancer Properties : Research suggests that fluorinated compounds can exhibit anticancer activity by modulating signaling pathways involved in cell proliferation and apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Interaction | Alters activity of cytochrome P450 enzymes |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent .

Case Study 2: Anticancer Mechanism

In vitro studies demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells. The mechanism was linked to the modulation of the Bcl-2 family of proteins, indicating a pathway for potential therapeutic applications in oncology .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is influenced by its fluorinated structure. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. However, toxicity assessments are crucial due to the presence of bromine and fluorine atoms, which can pose risks if not properly evaluated.

Q & A

Q. What are the primary synthetic routes for 1-bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene, and what experimental conditions are critical for success?

The compound can be synthesized via two main pathways:

- Diazotization/Bromination : Starting from 3-methoxy-5-(trifluoromethyl)aniline, diazotization with NaNO₂ in H₂SO₄/CH₃COOH at 0–20°C, followed by bromination with CuBr/HBr yields the product (48% yield). Key factors include strict temperature control and stoichiometric excess of brominating agents .

- Grignard Coupling : Reacting 1-bromo-3-chloro-5-(trifluoromethyl)benzene with magnesium in 2-methyltetrahydrofuran (50–60°C, inert atmosphere) generates a Grignard intermediate, which is then treated with trifluoroacetyl chloride at -80°C. Critical parameters include maintaining anhydrous conditions and precise cooling during reagent addition .

Q. How can researchers validate the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns via ¹H/¹³C NMR (e.g., trifluoromethyl (-CF₃) signals at ~110–125 ppm in ¹³C NMR) .

- GC-MS/HPLC : Assess purity (>95%) using reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) or GC-MS for volatile derivatives .

- Elemental Analysis : Verify molecular formula (C₈H₃BrF₅O) through combustion analysis .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 48% vs. 60–70% in other methods) often stem from:

- Reagent Quality : Trace moisture in Grignard reactions reduces magnesium reactivity .

- Side Reactions : Competing electrophilic substitution at the difluoromethoxy group can occur if bromination conditions are too harsh .

- Optimization : Use design-of-experiment (DoE) approaches to refine stoichiometry, temperature, and reaction time .

Q. What mechanistic insights explain the reactivity of the difluoromethoxy group in cross-coupling reactions?

The difluoromethoxy (-OCF₂H) group is electron-withdrawing, directing electrophilic substitution to the para position. However, its stability under palladium-catalyzed conditions (e.g., Suzuki couplings) is limited due to potential C-O bond cleavage. Computational studies (DFT) suggest that steric hindrance from the trifluoromethyl group further modulates reactivity .

Q. What alternative pathways exist for functionalizing the benzene ring without degrading sensitive substituents?

Q. How can researchers mitigate challenges in isolating intermediates during multi-step syntheses?

Q. What applications does this compound have in materials science or pharmaceutical research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.